2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole
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Overview
Description
2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole is a complex organic compound that features a benzimidazole core, an azetidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The azetidine ring can be introduced via a cyclization reaction involving appropriate precursors. The pyrazole moiety is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine and pyrazole moieties may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and have similar biological activities.
Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid are structurally related and have distinct biological properties.
Pyrazole derivatives: Compounds like celecoxib and pyrazole-3-carboxylic acid are similar in structure and exhibit various pharmacological effects.
Uniqueness
2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole is unique due to the combination of its three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-14(2)18-20-16-6-3-4-7-17(16)23(18)15-12-21(13-15)10-11-22-9-5-8-19-22/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSGATXGIDKAEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)CCN4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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